

Technical Guide: Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of Fmoc-L-Glutamic acid(γ -OtBu)- 15 N-OH, a critical raw material in peptide synthesis, particularly for isotopic labeling in NMR studies and mass spectrometry-based proteomics.

Quantitative Data Summary

The following tables summarize the typical specifications found on a Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N. These values represent the acceptable quality parameters for use in research and pharmaceutical development.

Table 1: Identity and Physicochemical Properties



Parameter	Specification
Synonyms	N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid-γ-O-t-butyl ester-15N
Linear Formula	t-Bu-O ₂ C(CH ₂) ₂ CH(¹⁵ NH-Fmoc)CO ₂ H[1]
Molecular Weight	426.47 g/mol [1]
Appearance	White to off-white solid
Form	Solid[2]

Table 2: Purity and Isotopic Enrichment

Parameter	Specification	Typical Method
Chemical Purity (Assay)	≥ 99.0%	HPLC
Isotopic Purity (15N)	≥ 98 atom % ¹⁵ N[1]	Mass Spectrometry / NMR
Enantiomeric Purity	≥ 99.8% L-enantiomer	Chiral HPLC
Free Amino Acid Content	≤ 0.2%	GC or HPLC
Acetate Content	≤ 0.02%	IC or HPLC

Table 3: Optical Properties

Parameter	Specification
Optical Activity	$[\alpha]^{25}/D$ -4.21°, c = 1 in acetic acid: water (4:1)[1]

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard industry practices for the quality control of Fmoc-protected amino acids.



High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of the compound by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water
 - B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 265 nm.
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
- Procedure:
 - Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
 - Inject 10 μL of the prepared sample.
 - Run the gradient program and record the chromatogram.
 - Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity



This method is used to separate and quantify the L- and D-enantiomers of the amino acid derivative.

- Instrumentation: HPLC system with a UV detector.
- Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC).
- Mobile Phase: A mixture of hexane and ethanol with a small percentage of an acidic modifier like trifluoroacetic acid (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). The exact ratio may need to be optimized for the specific column.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 265 nm.
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
- Procedure:
 - Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
 - Inject 10 μL of the sample.
 - Run the isocratic mobile phase and record the chromatogram.
 - Identify the peaks corresponding to the L- and D-enantiomers based on a reference standard.
 - Calculate the enantiomeric excess (%ee) using the peak areas.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of ¹⁵N.



- Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an electrospray ionization (ESI) source.
- Mode: Positive or negative ion mode, depending on which provides a better signal.
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like acetonitrile or methanol to a concentration of approximately 10 µg/mL.
- Procedure:
 - Infuse the sample solution directly into the mass spectrometer.
 - Acquire the mass spectrum over a relevant m/z range.
 - Observe the molecular ion peak and its isotopic distribution. The ¹⁵N-labeled compound will have a mass shift of +1 compared to the unlabeled compound.
 - \circ The relative intensities of the M and M+1 peaks are used to calculate the atom % ¹⁵N.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Incorporation

¹H and ¹³C NMR are used to confirm the chemical structure, while ¹⁵N NMR can directly observe the labeled nitrogen.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
- Experiments:
 - ¹H NMR: Confirms the presence of all expected protons and their chemical environment.
 - ¹³C NMR: Confirms the carbon backbone of the molecule.



¹⁵N NMR (optional, direct observation): A single peak will confirm the presence of the ¹⁵N label. More commonly, ¹H-¹⁵N correlation experiments (like HSQC) are used in peptide applications.

Procedure:

- Prepare the sample and place it in the NMR spectrometer.
- Acquire the desired NMR spectra.
- Process and analyze the spectra to ensure they are consistent with the expected structure of Fmoc-Glu(OtBu)-OH-¹⁵N.

Polarimetry for Optical Rotation

This technique measures the rotation of plane-polarized light by the chiral molecule in solution to confirm its stereochemistry.

- Instrumentation: A polarimeter.
- Light Source: Sodium D-line (589 nm).
- Sample Cell: 1 dm path length.
- Solvent: A 4:1 mixture of acetic acid and water.
- Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a concentration of 1 g/100 mL (c=1)[1].

Procedure:

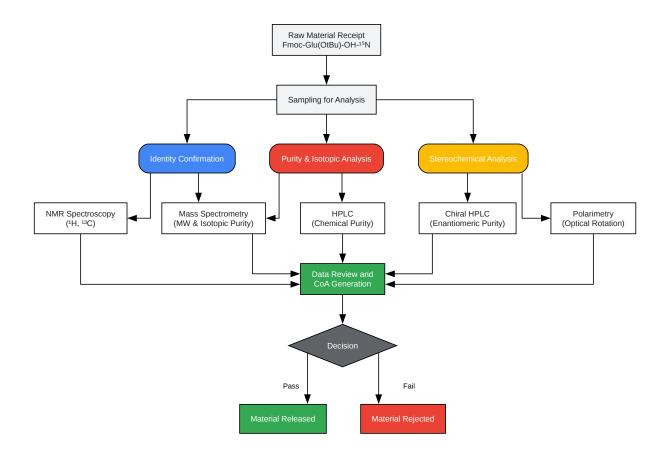
- Calibrate the polarimeter with the pure solvent (blank).
- Fill the sample cell with the prepared solution, ensuring there are no air bubbles.
- Place the sample cell in the polarimeter and measure the optical rotation at 25°C.
- The observed rotation is reported as the specific rotation [α].



Visualizations

Quality Control Workflow for Fmoc-Glu(OtBu)-OH-15N

The following diagram illustrates the logical workflow for the quality control and analysis of Fmoc-Glu(OtBu)-OH-¹⁵N, from initial receipt of the raw material to its final release for use in synthesis.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fmoc-Glu(OtBu)-OH-15N 98 atom % 15N, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fmoc-Glu(α-OtBu)-OH-13C5,15N 99 atom % 13C, 98 atom % 15N, 97% (CP) | 1628109-77-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for Fmoc-Glu(OtBu)-OH-¹⁵N]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12061717#fmoc-glu-otbu-oh-15n-certificate-of-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com